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Cat. No.: B114425

Propargyl p-Toluenesulfonate: A Comprehensive
Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Propargyl p-toluenesulfonate, also known as propargyl tosylate, is a versatile organic
compound widely utilized as a reactive intermediate in chemical synthesis. Its utility stems from
the presence of two key functional groups: a terminal alkyne (propargyl group) and a good
leaving group (tosylate group). This combination allows for the facile introduction of the
propargyl moiety into a wide range of molecules through nucleophilic substitution and coupling
reactions. This technical guide provides a detailed overview of the chemical properties,
structure, synthesis, and reactivity of propargyl p-toluenesulfonate, with a focus on its
applications in research and development.

Chemical Structure and Properties

Propargyl p-toluenesulfonate is an ester of propargyl alcohol and p-toluenesulfonic acid. The
structure consists of a propargyl group (HC=C-CH:-) attached to the sulfonate ester of p-
toluenesulfonic acid.

Diagram 1: Chemical Structure of Propargyl p-Toluenesulfonate

© 2025 BenchChem. All rights reserved. 1/8 Tech Support


https://www.benchchem.com/product/b114425?utm_src=pdf-interest
https://www.benchchem.com/product/b114425?utm_src=pdf-body
https://www.benchchem.com/product/b114425?utm_src=pdf-body
https://www.benchchem.com/product/b114425?utm_src=pdf-body
https://www.benchchem.com/product/b114425?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b114425?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

Caption: 2D structure of propargyl p-toluenesulfonate.

Physical and Chemical Properties

A summary of the key physical and chemical properties of propargyl p-toluenesulfonate is
presented in Table 1.

Property Value Reference
Molecular Formula C10H1003S [1]

Molar Mass 210.25 g/mol [2]
Appearance Clear colorless to brown liquid [1]

Density 1.215 g/mL at 20 °C [2]

Boiling Point 117-121 °C at 0.3 mmHg

Flash Point 100 °C (closed cup) [2]
Refractive Index n20/D 1.530 [2]

Soluble in Chloroform,
. Dichloromethane, DMSO,
Solubility o [1]
Ethyl Acetate. Not miscible in

water.

CAS Number 6165-76-0 [1]

Experimental Protocols
Synthesis of Propargyl p-Toluenesulfonate[3][4]

This protocol describes a safe and economical procedure for the synthesis of propargyl p-
toluenesulfonate from propargyl alcohol and tosyl chloride.[3][4]

Materials:
» Propargyl alcohol (1.0 mol, 58 mL)

» Tosyl chloride (1.30 mol, 250 g)
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e Sodium hydroxide (NaOH) pellets (5.00 mol, 200 g)

e Diethyl ether (1000 mL)

e Nitrogen gas

e |ce bath

e 2 L round-bottom flask with mechanical stirrer

e Separatory funnel

Procedure:

e Charge a 2 L round-bottom flask equipped with a mechanical stirrer with propargy! alcohol
(58 mL, 1.0 mol), tosyl chloride (250 g, 1.30 mol), and diethyl ether (1000 mL) under a
nitrogen atmosphere.

e Cool the reaction mixture in an ice bath to 0 °C.

o Add NaOH pellets (200 g, 5.00 mol) to the solution in six portions at 0 °C under vigorous
stirring.

o Continue stirring the resulting mixture overnight at room temperature.

e Pour the suspension into cold water.

o Separate the aqueous layer and extract it with diethyl ether (2 x 250 mL).

o Combine the organic layers, wash with water, and dry over anhydrous sodium sulfate.

» Remove the solvent under reduced pressure to yield propargyl p-toluenesulfonate as a
dark liquid.

Diagram 2: Experimental Workflow for the Synthesis of Propargyl p-Toluenesulfonate
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Caption: A simplified workflow for the synthesis of propargyl p-toluenesulfonate.

Spectroscopic Data

Detailed spectroscopic data is crucial for the characterization of propargyl p-
toluenesulfonate. While a dedicated public spectrum for propargyl p-toluenesulfonate is not
readily available, data for structurally similar compounds can provide valuable insights.

'H NMR Spectroscopy

The proton NMR spectrum of propargyl p-toluenesulfonate is expected to show
characteristic signals for the aromatic protons of the tosyl group, the methyl group on the
aromatic ring, the methylene protons adjacent to the oxygen, and the acetylenic proton.

Expected Chemical Shifts (CDCIs):

Aromatic protons (AA'BB' system): ~7.3-7.8 ppm

Methylene protons (-O-CHz2-C=): ~4.7 ppm

Acetylenic proton (-C=CH): ~2.5 ppm

Methyl protons (Ar-CHs): ~2.4 ppm
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3C NMR Spectroscopy

The carbon NMR spectrum will show distinct signals for the carbons of the tosyl group and the
propargyl moiety.

Expected Chemical Shifts (CDCIs):

Aromatic carbons: ~128-145 ppm

Acetylenic carbons (-C=CH): ~75 and 78 ppm

Methylene carbon (-O-CH2-C=): ~58 ppm

Methyl carbon (Ar-CHs): ~21 ppm

Infrared (IR) Spectroscopy

The IR spectrum of propargyl p-toluenesulfonate will exhibit characteristic absorption bands
for the sulfonate group, the aromatic ring, and the alkyne.

Expected Characteristic IR Bands:

e S=0 stretching (sulfonate): ~1360 and 1175 cm™1
¢ C-O stretching: ~1000-1100 cm~1

e C=C-H stretching (terminal alkyne): ~3300 cm™1
e C=C stretching (alkyne): ~2120 cm~1

e Aromatic C-H stretching: ~3000-3100 cm~1

¢ Aromatic C=C stretching: ~1600 and 1490 cm~1

Mass Spectrometry

Mass spectrometry of propargyl p-toluenesulfonate would likely show the molecular ion peak
and characteristic fragmentation patterns.
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Expected Fragmentation:

e Molecular lon (M*): m/z = 210

o Loss of propargyl group: m/z = 171 (tosyl cation)
e Tropylium ion: m/z =91

Reactivity and Applications

Propargyl p-toluenesulfonate is a key reagent in organic synthesis, primarily utilized for the
introduction of the propargyl group.

Nucleophilic Substitution Reactions

The tosylate group is an excellent leaving group, making the methylene carbon susceptible to
nucleophilic attack. This allows for the straightforward synthesis of various propargylated
compounds.

Diagram 3: General Nucleophilic Substitution Reaction

Nu- + HC=C-CH»-OTs — SN2 Reaction o v~ oy Nu + TsO-

Click to download full resolution via product page

Caption: Nucleophilic substitution of the tosylate group.

"Click" Chemistry

The terminal alkyne functionality makes propargyl p-toluenesulfonate a valuable building
block for copper(l)-catalyzed azide-alkyne cycloaddition (CUAAC) "click" reactions, a powerful
tool for forming triazole linkages in drug discovery and materials science.

Polymerization

Propargyl p-toluenesulfonate can act as an initiator in the cationic ring-opening
polymerization of certain monomers.
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Safety Information

Propargyl p-toluenesulfonate is a chemical that requires careful handling.

Hazard Statement Description

H315 Causes skin irritation.

H319 Causes serious eye irritation.
H335 May cause respiratory irritation.

Precautionary Statements:

e P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

o P280: Wear protective gloves/protective clothing/eye protection/face protection.
e P302+P352: IF ON SKIN: Wash with plenty of soap and water.

o P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove
contact lenses, if present and easy to do. Continue rinsing.

It is recommended to handle this compound in a well-ventilated fume hood and to use
appropriate personal protective equipment (PPE), including gloves and safety glasses.

Conclusion

Propargyl p-toluenesulfonate is a highly valuable and versatile reagent in organic synthesis.
Its dual functionality allows for a wide range of chemical transformations, making it an important
tool for researchers and scientists in academia and industry, particularly in the fields of
medicinal chemistry and materials science. Proper handling and adherence to safety protocols
are essential when working with this compound. This guide provides a foundational
understanding of its properties and applications to aid in its effective and safe utilization.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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